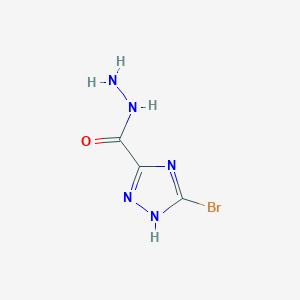
5-Bromo-1H-1,2,4-triazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the 5-position of the triazole ring and a carbohydrazide group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide typically involves the reaction of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . This method yields the corresponding triazole derivative, which can be further reacted with secondary amines and formaldehyde to produce various derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can form cyclic structures when reacted with suitable reagents.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and other derivatives.
Common Reagents and Conditions:
Aqueous Sodium Hydroxide: Used for cyclization reactions.
Secondary Amines and Formaldehyde: Used for the synthesis of N-Mannich bases.
Major Products Formed:
N-Mannich Bases: Formed by reacting the triazole derivative with secondary amines and formaldehyde.
Hydrazones: Formed by condensation reactions with aldehydes and ketones.
Applications De Recherche Scientifique
5-Bromo-1H-1,2,4-triazole-3-carbohydrazide has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound exhibits antimicrobial and antiproliferative activities, making it a potential candidate for drug development.
Materials Science:
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and carbohydrazide group play crucial roles in its biological activity. The exact molecular targets and pathways are still under investigation, but the compound is known to exhibit significant antimicrobial and antiproliferative effects .
Comparaison Avec Des Composés Similaires
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound shares a similar triazole core but has an amino group instead of a bromine atom.
Thiophene-Linked 1,2,4-Triazoles: These compounds have a thiophene ring linked to the triazole core, exhibiting different chemical and biological properties.
Uniqueness: 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C3H4BrN5O |
|---|---|
Poids moléculaire |
206.00 g/mol |
Nom IUPAC |
5-bromo-1H-1,2,4-triazole-3-carbohydrazide |
InChI |
InChI=1S/C3H4BrN5O/c4-3-6-1(8-9-3)2(10)7-5/h5H2,(H,7,10)(H,6,8,9) |
Clé InChI |
SERURHLFZYJKIP-UHFFFAOYSA-N |
SMILES canonique |
C1(=NNC(=N1)Br)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12501384.png)
![2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B12501387.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501399.png)
![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12501400.png)
![Methyl 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B12501414.png)


![8-phenyl-1-thioxo-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B12501428.png)
![N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501433.png)
![2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide](/img/structure/B12501443.png)
![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501448.png)
![N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12501450.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B12501463.png)
